Fingolimod Methyl Impurity - 162361-47-9

Fingolimod Methyl Impurity

Catalog Number: EVT-1478573
CAS Number: 162361-47-9
Molecular Formula: C20H35NO2
Molecular Weight: 321.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fingolimod Methyl Impurities refer to a group of structurally related chemical compounds that arise during the synthesis of fingolimod hydrochloride, a synthetic sphingosine-1-phosphate receptor modulator. [] These impurities are distinct from the nine organic impurities (Imp A-I) listed in the European and United States Pharmacopeias. [] The presence of these impurities can affect the quality and efficacy of the final drug substance, necessitating their identification, characterization, and control during the manufacturing process. []

Synthesis Analysis

Eight process-related impurities of fingolimod hydrochloride, designated as FINI Imp A-H, were synthesized and isolated. [] The synthesis involved controlling precursors, intermediates, and process steps to ensure the final drug substance's quality. [] Specific details regarding the synthetic routes and conditions employed for each impurity (FINI Imp A-H) were not provided in the analyzed literature.

Chemical Reactions Analysis

The formation mechanisms of the identified fingolimod methyl impurities (FINI Imp A-H) were investigated. [] The chemical reactions leading to their generation during the multi-step synthesis of fingolimod hydrochloride were analyzed, but specific reaction pathways and conditions were not detailed in the provided information.

Applications

The primary application of studying Fingolimod Methyl Impurities lies in pharmaceutical development and quality control. []

  • Impurity Profiling and Control: By identifying and characterizing these impurities, researchers can develop and refine synthetic processes to minimize their formation. This ensures the production of high-purity fingolimod hydrochloride, meeting regulatory standards for pharmaceutical use. []

  • Analytical Method Development: The synthesis and characterization of these impurities facilitated the development and validation of a reversed-phase ultra-performance liquid chromatography (RP-UPLC) method to control their presence in fingolimod hydrochloride. [] This method enables accurate quantification of the impurities, ensuring the drug substance's quality aligns with pharmacopoeial standards.

Safety and Hazards

Two of the identified fingolimod methyl impurities were flagged as potential genotoxic impurities due to their structural similarities to known genotoxic compounds (alkyl sulfonates and alkyl halides). [] These impurities were highlighted due to their potential for DNA damage, raising concerns about their presence in pharmaceutical products. Specific toxicological data for these impurities was not elaborated upon in the available literature.

Fingolimod

Compound Description: Fingolimod, also known as FTY720, is a sphingosine-1-phosphate receptor modulator, primarily acting as an agonist for S1P1 receptors []. This mechanism leads to the sequestration of lymphocytes in lymph nodes, effectively preventing their migration to the central nervous system, thus exhibiting immunomodulatory effects []. It is an approved treatment for relapsing forms of multiple sclerosis [].

Fingolimod Hydrochloride

Compound Description: Fingolimod hydrochloride is the hydrochloride salt form of Fingolimod []. This form is often preferred for pharmaceutical formulations due to its enhanced solubility and stability compared to the free base form.

Relevance: The hydrochloride salt, like "Fingolimod Methyl Impurity," represents a modification to the parent Fingolimod structure. Understanding the synthesis and impurity profile of Fingolimod hydrochloride, as detailed in the paper discussing its process-related impurities [], provides valuable insight into the potential structure and formation of a "methyl impurity."

Eight Process-Related Impurities of Fingolimod (FINI imp A-H)

Compound Description: These eight compounds, denoted as FINI imp A-H, are process-related impurities identified during the synthesis of Fingolimod hydrochloride []. While their specific structures are not provided in the abstract, they are characterized and their formation mechanisms are discussed []. Two of these impurities raised concern due to their potential genotoxicity, categorized as alkyl sulfonates and alkyl halides [].

Relevance: These process-related impurities, including the potentially genotoxic ones, highlight the susceptibility of Fingolimod synthesis to generate structural analogs []. Understanding their structures and formation pathways offers valuable insight into the potential structure of "Fingolimod Methyl Impurity" and its potential implications.

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF) is the methyl ester of fumaric acid []. It is an approved immunomodulatory drug, particularly for diseases like psoriasis and multiple sclerosis []. Its mechanism of action involves activating the Nrf2 antioxidant pathway and suppressing immune cell activation.

Relevance: Although not a structural analog of Fingolimod, DMF is studied in conjunction with Fingolimod for its therapeutic potential in non-small cell lung cancer []. The research highlights the importance of understanding individual compound activity and potential synergistic effects when combined. This context is relevant when considering the potential biological activity of "Fingolimod Methyl Impurity," especially if it exhibits similar therapeutic targets or pathways as DMF.

Properties

CAS Number

162361-47-9

Product Name

Fingolimod Methyl Impurity

Molecular Formula

C20H35NO2

Molecular Weight

321.51

Synonyms

2-​(methylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.